2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Description
2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a benzoxazole ring fused with a piperidine ring, which is further substituted with a 2-chlorobenzoyl group
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C19H17ClN2O2/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2 |
InChI Key |
GGEQCOQLISFKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazole Ring: The benzoxazole ring is introduced via cyclization reactions involving ortho-aminophenols and carboxylic acids.
Substitution with 2-Chlorobenzoyl Group: The final step involves the acylation of the piperidine ring with 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazole compounds.
Scientific Research Applications
2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness
2-[1-(2-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
